(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thioxothiazolidinylidene moiety, a benzamide group, and a pyridinyl substituent, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thioxothiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Aldol condensation: The thioxothiazolidinone intermediate undergoes aldol condensation with an appropriate aldehyde to form the thioxothiazolidinylidene moiety.
Amide coupling: The final step involves coupling the thioxothiazolidinylidene intermediate with 6-methyl-2-aminopyridine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzamide and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide or pyridinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioxothiazolidinylidene moiety may play a key role in binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the 6-methyl substituent on the pyridine ring.
(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-chloropyridin-2-yl)benzamide: Similar structure with a chlorine substituent instead of a methyl group on the pyridine ring.
Uniqueness
The presence of the 6-methyl substituent on the pyridine ring in (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide may confer unique chemical properties and biological activities compared to its analogs. This structural variation can affect the compound’s binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-4-3-5-15(19-11)20-16(22)13-8-6-12(7-9-13)10-14-17(23)21(2)18(24)25-14/h3-10H,1-2H3,(H,19,20,22)/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLCASPFVFSJC-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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